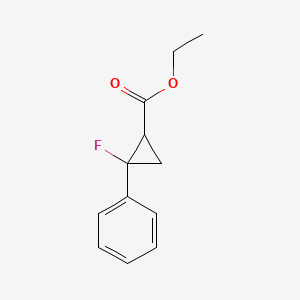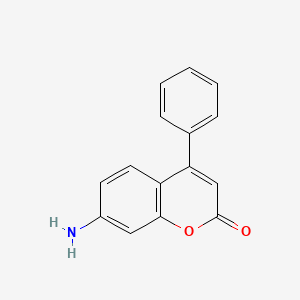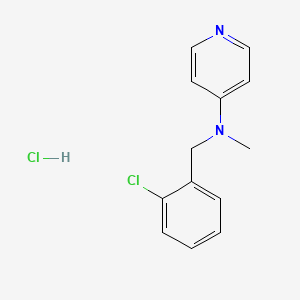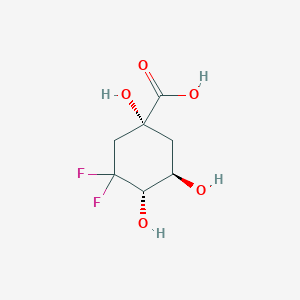
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is notable for its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexane ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multiple steps starting from naturally occurring compounds. One common method involves the use of (−)-quinic acid as a starting material. The synthesis process includes several steps of functional group transformations, including fluorination and hydroxylation, to achieve the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Its unique structure makes it a candidate for drug development, especially in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific enzymes. For example, it acts as a potent inhibitor of type II dehydroquinases by mimicking the enolate intermediate in the enzyme’s catalytic cycle. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its natural substrate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid include other fluorinated cyclohexane derivatives and hydroxylated cyclohexanes. For instance:
(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid: This compound has only one fluorine atom and exhibits different reactivity and biological activity.
(1R,4S,5R)-1,4,5-trihydroxycyclohexane-1-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and biological interactions. The uniqueness of this compound lies in its dual fluorination, which enhances its stability and reactivity compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C7H10F2O5 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O5/c8-7(9)2-6(14,5(12)13)1-3(10)4(7)11/h3-4,10-11,14H,1-2H2,(H,12,13)/t3-,4+,6-/m1/s1 |
InChI-Schlüssel |
JTOMRSMMMDLWND-ALEPSDHESA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C(C[C@]1(C(=O)O)O)(F)F)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


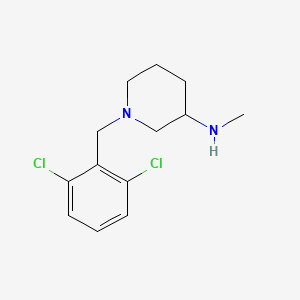
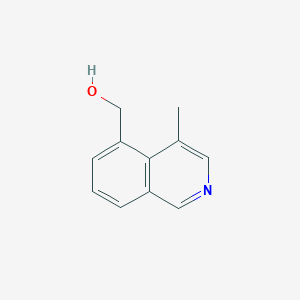

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)
![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
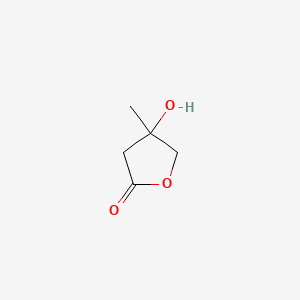
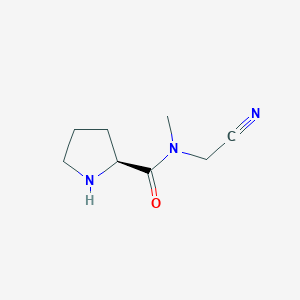
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
